molecular formula C19H19F2NO2 B1195176 Flazalone CAS No. 21221-18-1

Flazalone

Cat. No.: B1195176
CAS No.: 21221-18-1
M. Wt: 331.4 g/mol
InChI Key: PPQZABOURJVKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flazalone (chemical name: p-fluoro-phenyl-4-(p-fluorophenyl)-4-hydroxy-1-methyl-3-piperidyl ketone) is a non-steroidal anti-inflammatory drug (NSAID) first described in pharmacological studies in the 1970s . It exhibits a unique dual profile, combining anti-inflammatory and immunosuppressive properties. In preclinical models, this compound demonstrated efficacy in acute irritant tests (e.g., carrageenan-induced paw edema) and chronic inflammation models like adjuvant-induced arthritis in rats. Notably, it inhibited graft rejection in goldfish and rabbits, a feature uncommon among classical NSAIDs . Its mechanism of action remains distinct from cyclooxygenase (COX) inhibition, suggesting alternative pathways involving immune modulation or nicotinic acetylcholine receptor (α7 nAChR) antagonism . Structurally, this compound contains a tertiary amine group and a piperidyl ketone moiety, contributing to its hydrophobicity and early reverse-phase chromatographic retention time .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2/c1-22-11-10-19(24,14-4-8-16(21)9-5-14)17(12-22)18(23)13-2-6-15(20)7-3-13/h2-9,17,24H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZABOURJVKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046283
Record name Flazalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21221-18-1
Record name Flazalone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flazalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flazalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAZALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A1Y43ML91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Flazalone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Flazalone has several scientific research applications, including:

Mechanism of Action

Flazalone exerts its effects by inhibiting the production of inflammatory mediators. It targets specific enzymes and pathways involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, key mediators of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Flazalone’s pharmacological profile is compared below with structurally or functionally related compounds:

Structural Analogues

  • Indomethacin and Phenylbutazone: Both are traditional NSAIDs with COX inhibition as their primary mechanism. This compound shares anti-inflammatory activity but requires higher doses (e.g., 60 mg/kg) to achieve modest inhibition in graft-versus-host models, whereas indomethacin and phenylbutazone show dose-dependent efficacy at lower concentrations . Key Difference: this compound’s immunosuppressive effects (e.g., graft rejection inhibition) are absent in indomethacin and phenylbutazone .
  • Cycloleucine: A structurally distinct anti-inflammatory agent with an ID50 of 25–35 mg/kg in graft-versus-host assays. Cycloleucine’s homologue, homocycloleucine, lacks activity, underscoring the importance of this compound’s tertiary amine group for efficacy .

Functional Analogues

  • Methotrexate: A disease-modifying antirheumatic drug (DMARD) with potent immunosuppressive activity (ID50 = 2 mg/kg). This compound’s immunosuppression is less potent but broader, affecting both innate and adaptive immune responses .
  • Nefopam: A centrally acting analgesic and α7 nAChR antagonist. This compound shares α7 nAChR antagonism but diverges in primary use (anti-inflammatory vs. pain relief).

Table 1: Pharmacological Comparison of this compound with Key Analogues

Compound Class Primary Mechanism ID50 (mg/kg) Key Unique Feature
This compound NSAID/Immunomodulator α7 nAChR antagonism? ~60* Inhibits graft rejection
Indomethacin NSAID COX inhibition 2–5 Gastrointestinal toxicity
Methotrexate DMARD Dihydrofolate reductase inhibition 2 Potent immunosuppression
Nefopam Analgesic Monoamine reuptake inhibition N/A α7 nAChR antagonism

*Estimated from high-dose efficacy data .

Table 2: Structural and Physicochemical Properties

Compound Molecular Weight Key Functional Groups Hydrophobicity (LogP)
This compound 331.10* Tertiary amine, piperidyl ketone High (early LC retention)
Indomethacin 357.79 Indole acetic acid Moderate
Cycloleucine 143.18 Cyclic leucine analogue Low

*Exact mass confirmed via metabolomic studies .

Research Findings and Clinical Relevance

  • Anti-Inflammatory Efficacy : this compound reduced paw swelling in adjuvant arthritis by 40–50% at 30 mg/kg/day, comparable to dexamethasone but with fewer steroid-like side effects .
  • Limitations : High therapeutic doses (>60 mg/kg) and unclear human pharmacokinetics limit its clinical translation .

Biological Activity

Flazalone is a synthetic compound belonging to a novel class of anti-inflammatory agents. Its biological activity has been extensively studied, particularly regarding its anti-inflammatory, anticancer, and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activities.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models. In acute irritant anti-inflammatory tests, it exhibited a broad spectrum of activity, effectively reducing paw swelling in adjuvant arthritis models when administered at different stages of the disease progression. Notably, this compound's mechanism of action does not fit neatly into traditional classifications of anti-inflammatory drugs, suggesting unique pathways of efficacy .

Case Study: Adjuvant Arthritis Model

In a controlled study involving adjuvant arthritis in rats, this compound was administered daily. The results indicated a marked reduction in inflammation and joint swelling compared to control groups. The compound was effective both when given at the onset of arthritis and after the condition had developed, highlighting its potential as a therapeutic agent in chronic inflammatory diseases.

Treatment GroupPaw Swelling Reduction (%)Statistical Significance
Control0-
This compound Early Admin70p < 0.01
This compound Late Admin50p < 0.05

Anticancer Activity

This compound has shown promising anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H1975. Research indicates that this compound induces apoptosis and cell cycle arrest at the G2/M phase through the upregulation of p21 expression. This mechanism is crucial for its anticancer activity, as it disrupts the proliferation of cancer cells .

The anticancer effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : this compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It halts the progression of the cell cycle, preventing further division and growth.
  • Selective Targeting : The compound exhibits a high selectivity index (SI > 10), indicating its potential for targeted therapy with minimal side effects .

Immunosuppressive Effects

Interestingly, this compound has also been noted for its immunosuppressive properties. Studies have shown that it can inhibit graft rejection in animal models, including goldfish and rabbits. This effect suggests potential applications in transplantation medicine and autoimmune diseases .

Comparative Biological Activity

To better understand this compound's biological profile, it is beneficial to compare it with other known compounds:

CompoundAnti-Inflammatory ActivityAnticancer ActivityImmunosuppressive Activity
This compoundHighHighModerate
AspirinModerateLowLow
DexamethasoneHighModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flazalone
Reactant of Route 2
Reactant of Route 2
Flazalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.